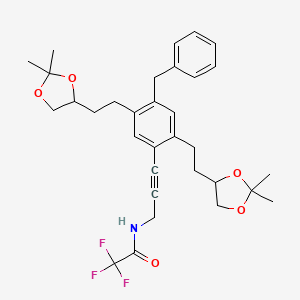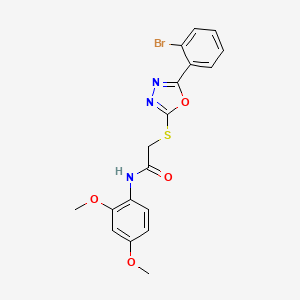![molecular formula C9H5F2NO3 B11780158 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group and a carboxaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde typically involves the introduction of the difluoromethoxy group and the carboxaldehyde group onto the benzoxazole ring. One common method involves the reaction of 2-aminophenol with difluoromethyl ether to form the difluoromethoxy-substituted benzoxazole. This intermediate is then subjected to formylation to introduce the carboxaldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid.
Reduction: 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxy)benzo[d]oxazole-4-carboxaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Ethoxy)benzo[d]oxazole-4-carboxaldehyde: Similar structure but with an ethoxy group instead of a difluoromethoxy group.
2-(Chloromethoxy)benzo[d]oxazole-4-carboxaldehyde: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H5F2NO3 |
|---|---|
Peso molecular |
213.14 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-7-5(4-13)2-1-3-6(7)14-9/h1-4,8H |
Clave InChI |
KREGTRIKOCJLHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)


![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)


![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)





![8-(Bicyclo[2.2.1]heptan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11780152.png)
![2-(Difluoromethoxy)-7-methylbenzo[d]oxazole](/img/structure/B11780160.png)
